molecular formula C16H15FN2O B12254176 N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-isoindole-2-carboxamide

N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-isoindole-2-carboxamide

Cat. No.: B12254176
M. Wt: 270.30 g/mol
InChI Key: XCGLRLAWTZBQNC-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-isoindole-2-carboxamide is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a fluorophenyl group attached to a methyl group, which is further connected to the isoindole ring system

Properties

Molecular Formula

C16H15FN2O

Molecular Weight

270.30 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1,3-dihydroisoindole-2-carboxamide

InChI

InChI=1S/C16H15FN2O/c17-15-7-5-12(6-8-15)9-18-16(20)19-10-13-3-1-2-4-14(13)11-19/h1-8H,9-11H2,(H,18,20)

InChI Key

XCGLRLAWTZBQNC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-isoindole-2-carboxamide typically involves the reaction of 4-fluorobenzylamine with phthalic anhydride under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired isoindole derivative. The reaction conditions often include the use of a suitable solvent, such as toluene or ethanol, and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-isoindole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-isoindole-2-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-isoindole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s fluorophenyl group may enhance its binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-isoindole-2-carboxamide can be compared with other similar compounds, such as:

    N-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-isoindole-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    N-[(4-bromophenyl)methyl]-2,3-dihydro-1H-isoindole-2-carboxamide: Contains a bromine atom, which may lead to different chemical and biological properties.

    N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindole-2-carboxamide: Features a methyl group, which can influence its solubility and interaction with molecular targets.

The uniqueness of this compound lies in its fluorophenyl group, which can enhance its chemical stability and biological activity compared to its analogs.

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